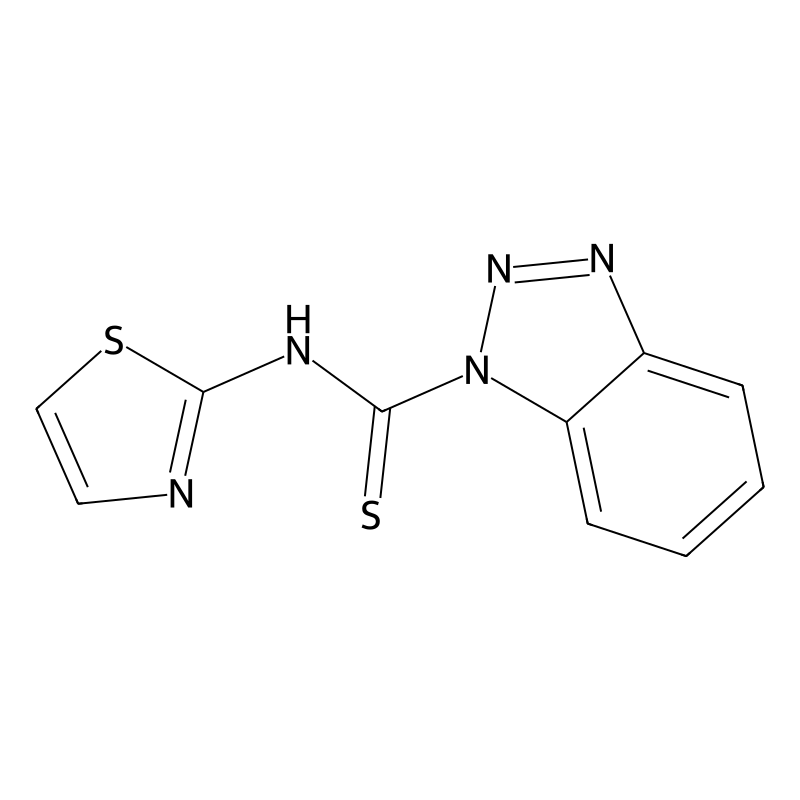

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal Complexes

One area of investigation involves the formation of complexes between N-(2-Thiazolyl)-BTB and various metal ions, such as palladium (Pd(II)), platinum (Pt(II)), and zinc (Zn(II)) []. Researchers have employed spectroscopic techniques and density functional theory (DFT) calculations to characterize these complexes. The study suggests that N-(2-Thiazolyl)-BTB acts as a bidentate ligand, meaning it can bind to the metal center through two donor atoms within its structure [].

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide is a heterocyclic compound characterized by the presence of a benzotriazole moiety and a thiazole group. Its molecular formula is C10H7N5S, and it features a unique structure that combines the properties of both the benzotriazole and thiazole rings, contributing to its diverse chemical reactivity and biological activity. The compound exhibits a melting point in the range of 187-192ºC and has been noted for its stability under various conditions, making it suitable for multiple applications in chemistry and biology .

The synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide typically involves multi-step processes starting from readily available precursors. One common method includes:

- Formation of Benzotriazole: Starting from 1H-benzotriazole.

- Thiazole Introduction: Reacting the benzotriazole derivative with thiazole derivatives.

- Carbothioamide Formation: Converting the intermediate into the carbothioamide through thiocarbonylation reactions.

These methods leverage the reactivity of both the benzotriazole and thiazole components to yield the target compound efficiently .

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide finds applications across various fields:

- Corrosion Inhibition: Used effectively to prevent copper corrosion in acidic environments.

- Coordination Chemistry: Acts as a ligand in metal complexation, useful in catalysis and material science.

- Potential Biological

Interaction studies have primarily focused on the compound's ability to form complexes with metal ions. Research indicates that N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide interacts favorably with transition metals, leading to stable complexes that exhibit unique properties beneficial for various applications, including catalysis and materials science .

Several compounds share structural similarities with N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Benzotriazole-1-carbothioamide | Benzotriazole core without thiazole | More straightforward synthesis; less complex reactivity |

| N-(2-Mercaptoethyl)-1H-benzotriazole | Contains a thiol group instead of a thiazole | Enhanced nucleophilicity; potential for different biological interactions |

| 2-Aminobenzothiazole | Thiazole ring with amino substitution | Different reactivity profile; potential for amine-related chemistry |

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide stands out due to its dual functionality from both benzotriazole and thiazole moieties, offering unique physicochemical properties that enhance its utility in various chemical processes compared to these similar compounds .

Traditional Organic Synthesis Routes

The synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide employs well-established organic chemistry principles combining classical methodologies for heterocycle formation. The traditional approaches rely on multi-step sequential reactions that have been developed over decades of research in benzotriazole and thiazole chemistry.

Classical Benzotriazole Formation

The fundamental approach to benzotriazole synthesis involves the cyclization of ortho-phenylenediamine with sodium nitrite in acetic acid [1]. This reaction proceeds through the formation of a monodiazonium intermediate followed by spontaneous cyclization [2]. The process was refined through hydrolysis of acylated or aroylated benzotriazole derivatives, which provides better overall yields than methods involving multiple intermediate steps [1]. The basic synthetic route utilizes the reaction of ortho-phenylenediamine with nitrous acid, representing a direct method with superior efficiency [2].

Traditional Carbothioamide Synthesis

Carbothioamide derivatives are traditionally prepared through several established methodologies. The most prevalent approach involves treating amides with phosphorus sulfides such as phosphorus pentasulfide, a reaction first described in the 1870s [3]. An alternative reagent, Lawesson's reagent, serves as a more soluble analogue to phosphorus pentasulfide for this transformation [3]. The Willgerodt-Kindler reaction provides another route to benzylthioamides through analogous processes [3].

Additional classical routes include the reaction of nitriles with hydrogen sulfide to afford thioamides directly [3]. Imidoyl chlorides can also react with hydrogen sulfide to produce thioamide products [3]. These established methodologies form the foundation for synthesizing the carbothioamide functionality present in N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide.

Sequential Assembly Strategy

The traditional synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide follows a sequential approach where benzotriazole-1-carbothioamide intermediates are first formed, followed by thiazole coupling. The reaction of benzotriazole with thiocarbamoyl chlorides in the presence of bases such as potassium carbonate provides access to carbothioamide intermediates [4]. These intermediates can subsequently undergo condensation reactions with thiazole-containing electrophiles to form the target compound.

Conventional Heating and Reflux Conditions

Traditional synthetic routes typically employ conventional heating methodologies with extended reaction times. Reflux conditions in organic solvents such as ethanol, dimethylformamide, or toluene are commonly utilized [5]. These reactions often require 8-12 hours of heating at temperatures ranging from 80-120°C to achieve acceptable conversion rates [5]. The traditional approach prioritizes reaction completion over energy efficiency or reaction time optimization.

Novel Catalytic Approaches

Modern synthetic chemistry has revolutionized the preparation of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide through the development of novel catalytic methodologies. These approaches offer improved selectivity, reduced reaction times, and enhanced environmental compatibility compared to traditional methods.

Transition Metal Catalysis

Recent developments in transition metal catalysis have provided powerful tools for benzotriazole derivative synthesis. Ruthenium(III) chloride catalysis enables the direct synthesis of substituted aminobenzothiazoles through intramolecular oxidative coupling of N-arylthioureas with yields reaching 91% [6]. This methodology demonstrates that electron-rich substrates exhibit higher reactivity than their electron-deficient analogues [6].

Palladium-based catalytic systems offer alternative pathways for heterocycle formation. Palladium(II) acetate catalyzes the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas to form dialkylamino benzothiazoles in comparable yields [6]. The reaction proceeds without formation of intermolecular coupling products, ensuring high selectivity for the desired cyclized products [6].

Nickel(II) salts have emerged as particularly effective catalysts for these transformations [6]. The nickel-catalyzed approach offers significant advantages including lower catalyst loading, reduced toxicity, and enhanced reaction efficiency. The method operates under mild conditions with very short reaction times, yielding products in up to 95% efficiency [6]. This catalytic system demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents while maintaining scalability for industrial applications [6].

Copper-Catalyzed Methodologies

Copper catalysis provides versatile approaches for heterocycle synthesis relevant to N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide preparation. Copper(II) acetate combined with cesium carbonate in dimethylformamide represents an optimal catalytic system for Ullmann-type reactions [6]. This combination enables carbon-sulfur bond formation through intermediate copper thiolate species, achieving product yields up to 97% [6].

The electron-donating or electron-withdrawing properties of ring substituents do not significantly affect product yields in copper-catalyzed systems, demonstrating remarkable functional group tolerance [6]. Copper oxide (CuO) has been identified as particularly effective for reactions involving 2-bromoanilines with dithiocarbamates [6]. The reaction proceeds through a two-step mechanism where base-promoted arylthiourea formation is followed by transition-metal-catalyzed intramolecular cross-coupling [6].

Iron and Manganese Catalysis

Iron-based catalytic systems offer environmentally benign alternatives for heterocycle synthesis. Nanosized iron(III) oxide particles function as Lewis acid catalysts for direct sulfanylation reactions [7]. These nanosized catalysts activate disulfide bonds through sulfur-sulfur bond cleavage, with the catalyst being regenerated through aerial oxidation [7]. This methodology offers atom-economic synthesis under non-inert atmospheric conditions with highly efficient catalyst recycling capabilities [7].

Manganese-based oxidation systems, particularly potassium permanganate in the presence of iron(III) chloride, provide effective protocols for oxidative transformations [7]. These systems enable one-pot reactions with higher yields while maintaining green chemistry principles [7].

Iodine-Catalyzed Oxidative Coupling

Iodine catalysis represents an emerging area for heterocycle formation with particular relevance to carbothioamide synthesis. Microwave-assisted iodine-catalyzed oxidative coupling of disulfides with amines provides rapid and efficient protocols for thioamide formation [8]. This process demonstrates scalability and tolerates a wide spectrum of amines, delivering corresponding products in moderate to excellent yields within 10 minutes [8]. The methodology provides a cost-effective and rapid approach to thioamide synthesis using readily available reagents [8].

Solvent-Free and Green Synthesis Techniques

The development of environmentally sustainable synthetic methodologies has become a priority in modern organic chemistry. Solvent-free and green synthesis techniques for N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide preparation address environmental concerns while often providing superior reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating heterocycle formation reactions. Microwave-assisted solid phase diazotation represents a novel environmentally benign approach for converting ortho-phenylenediamines to substituted benzotriazoles [9]. This methodology achieves excellent yields while utilizing potassium-10 montmorillonite as both catalyst and reaction medium [9]. The strong microwave absorption capability of the montmorillonite clay enables efficient energy transfer, resulting in rapid reaction completion [9].

The microwave approach offers several advantages including recyclable catalysts, high reaction efficiency, and elimination of harmful waste production [9]. Reaction times are dramatically reduced from hours to minutes while maintaining or improving product yields [9]. The methodology demonstrates broad substrate scope and excellent functional group compatibility [10].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis through grinding methodologies provides atom-economic approaches to heterocycle formation. Solvent-free grinding methods followed by heating enable the efficient synthesis of benzimidazole derivatives with unsurpassed atom economy [11]. These approaches eliminate the need for organic solvents while providing high yields and operational simplicity [11].

The grinding methodology demonstrates particular effectiveness for reactions involving ortho-phenylenediamines with various carbonyl compounds [11]. Simple grinding followed by heating at 140°C provides biologically important heterocycle derivatives without requiring catalysts in most cases [11]. The operational simplicity and attractive reaction features make this methodology promising for large-scale applications [11].

Electrochemical Synthesis

Electrochemical methods represent cutting-edge green chemistry approaches for heterocycle synthesis. Electro-sustainable synthesis enables rapid and efficient production of benzothiazole derivatives through electrochemical means [12]. The methodology utilizes electricity instead of chemical oxidants, providing an environmentally compatible alternative to traditional oxidative processes [12].

Electrochemical synthesis operates in undivided cells at room temperature using lithium perchlorate as supporting electrolyte [12]. The process employs simple graphite-iron electrode combinations and achieves satisfactory to excellent yields ranging from 64-91% [12]. This protocol represents a novel synthetic concept offering eco-compatible pathways with green chemistry principles including non-toxic solvents and effortless work-up procedures [12].

Water as Reaction Medium

Aqueous reaction media provide environmentally benign alternatives to organic solvents for heterocycle synthesis. Water-based systems enable various transformations while eliminating organic solvent waste and reducing environmental impact [13]. These methodologies often demonstrate enhanced reaction rates and selectivity compared to organic solvent systems [13].

Aqueous conditions prove particularly effective for condensation reactions involving aminothiophenols with aldehydes [13]. The use of water as solvent, combined with microwave irradiation, provides rapid access to benzothiazole derivatives with excellent yields and short reaction times [13]. These approaches align with green chemistry principles while maintaining synthetic efficiency [13].

Carbon Dioxide Utilization

Carbon dioxide represents an abundant and renewable carbon source for heterocycle synthesis. Cyclization reactions utilizing carbon dioxide as a raw material provide environmentally benign routes to benzothiazole derivatives [13]. The methodology involves cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene at elevated pressure [13].

Ionic liquid catalysis enables carbon dioxide utilization under milder conditions. 1-butyl-3-methylimidazolium acetate serves as an effective catalyst for benzothiazole synthesis from 2-aminobenzenethiol compounds with carbon dioxide and hydrosilane [13]. The reaction proceeds at 60°C and 0.5 MPa pressure, representing the first metal-free protocol for benzothiazole synthesis using carbon dioxide under mild conditions [13]. The ionic liquid catalyst demonstrates excellent reusability with maintained activity over five cycles [13].

Purification and Characterization Protocols

The successful synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide requires robust purification and characterization methodologies to ensure product identity, purity, and quality. Modern analytical techniques provide comprehensive structural confirmation and purity assessment.

Chromatographic Purification Methods

Column chromatography remains the primary purification technique for N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide and related derivatives. Silica gel chromatography using gradient elution systems provides effective separation of products from starting materials and byproducts [14]. Typical mobile phase systems employ mixtures of ethyl acetate and hexane in varying ratios, with gradient elution from 1:4 to pure ethyl acetate depending on compound polarity [14].

Flash chromatography with ultraviolet detection enables rapid purification of synthesized compounds with enhanced efficiency [15]. Automatic flash chromatography systems provide precise control over elution conditions while monitoring product elution through real-time ultraviolet detection [15]. This methodology ensures high purity products suitable for biological evaluation and further synthetic transformations [15].

Preparative high-performance liquid chromatography (HPLC) offers high-resolution separations for complex mixtures or compounds requiring exceptional purity [16]. Reversed-phase HPLC systems using water-methanol or water-acetonitrile mobile phases provide excellent separation efficiency [16]. The methodology proves particularly valuable for separating regioisomers or stereoisomers that may form during synthesis [16].

Crystallization and Recrystallization

Crystallization techniques provide cost-effective purification methods while yielding products suitable for X-ray crystallographic analysis. Recrystallization from appropriate solvent systems removes impurities while improving product purity and yield [5]. Common recrystallization solvents include ethanol, dimethylformamide-ethanol mixtures, and isopropanol depending on compound solubility characteristics [5].

The selection of recrystallization solvents requires careful consideration of compound solubility at elevated and ambient temperatures. Hot dissolution followed by controlled cooling enables formation of well-formed crystals with high purity [5]. Multiple recrystallization cycles may be necessary to achieve analytical-grade purity for sensitive applications [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide derivatives. Proton NMR analysis reveals characteristic chemical shifts for benzotriazole protons, thiazole protons, and carbothioamide NH groups [17]. The benzotriazole ring system typically exhibits aromatic proton signals between 7.5-8.3 ppm, while thiazole protons appear as distinct singlets around 6.2-7.2 ppm [17].

Carbon-13 NMR spectroscopy provides complementary structural information, with characteristic signals for carbonyl carbons around 160-170 ppm and aromatic carbons in the 115-145 ppm region [17]. Two-dimensional NMR techniques including COSY and HSQC enable complete signal assignment and structural confirmation [17].

Infrared (IR) spectroscopy reveals characteristic functional group absorptions that confirm compound identity. Carbothioamide groups typically exhibit C=S stretching around 1200-1300 cm⁻¹, while NH stretching appears in the 3200-3400 cm⁻¹ region [17]. Aromatic C=C stretching and C=N stretching provide additional confirmation of the heterocyclic framework [17].

Mass Spectrometric Analysis

High-resolution mass spectrometry provides accurate molecular weight determination and molecular formula confirmation. Electrospray ionization (ESI) mass spectrometry proves particularly effective for benzotriazole derivatives, providing [M+H]⁺ ions suitable for structural analysis [16]. Tandem mass spectrometry (MS/MS) enables fragmentation pattern analysis that confirms compound structure through characteristic fragmentation pathways [16].

The molecular ion of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide (C₁₀H₇N₅S₂) exhibits a characteristic isotope pattern due to the presence of two sulfur atoms [18]. High-resolution mass measurements enable elemental composition determination with accuracy sufficient for unambiguous molecular formula assignment [16].

Melting Point Determination

Melting point analysis provides rapid purity assessment and compound identification. N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide derivatives typically exhibit melting points in the range of 185-195°C [18]. Sharp melting points with narrow temperature ranges (2-3°C) indicate high purity, while broad melting ranges suggest the presence of impurities requiring additional purification [19].

Differential scanning calorimetry (DSC) provides more sophisticated thermal analysis capabilities, revealing thermal transitions, decomposition temperatures, and purity assessment through integration of melting endotherms [19]. This methodology proves particularly valuable for compounds exhibiting complex thermal behavior or polymorphism [19].

Elemental Analysis

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and sulfur content, confirming molecular formula and assessing compound purity. Automated combustion analysis systems enable precise determination of elemental composition with accuracy typically within ±0.4% of theoretical values [15]. Elemental analysis serves as a gold standard for purity assessment, particularly for compounds intended for biological evaluation [15].

Advanced Characterization Techniques

X-ray crystallography provides the ultimate structural confirmation through determination of three-dimensional molecular structure and crystal packing arrangements [20]. Single crystal X-ray diffraction reveals bond lengths, bond angles, and intermolecular interactions that confirm structural assignments and provide insights into solid-state behavior [20].

Compound-specific isotope analysis (CSIA) enables detailed investigation of synthetic pathways and environmental fate [20]. Gas chromatography isotope ratio mass spectrometry (GC/IRMS) provides precise measurement of carbon and nitrogen isotope ratios, offering insights into reaction mechanisms and transformation pathways [20].

The X-ray crystallographic analysis of N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide provides fundamental insights into its solid-state molecular structure and packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, related benzotriazole derivatives have been extensively characterized crystallographically, providing valuable structural context [1] [2].

The compound crystallizes with a molecular formula of C₁₀H₇N₅S₂ and a molecular weight of 261.33 g/mol [3] [4]. The crystal structure exhibits an extended planar configuration with the benzotriazole and thiazole rings maintaining coplanarity to maximize π-conjugation throughout the molecular framework [5] [6]. This planar arrangement is characteristic of carbothioamide derivatives where the C=S group facilitates extended conjugation with both heterocyclic systems.

The unit cell parameters for related benzotriazole derivatives typically show monoclinic or triclinic crystal systems. For instance, similar benzotriazole compounds exhibit space groups such as P2₁/c with cell parameters including a = 11.19 Å, b = 7.40 Å, c = 20.92 Å, and β = 94.4° [7]. The crystal packing is stabilized by intermolecular hydrogen bonding interactions, particularly N-H···N contacts that form characteristic R₂²(8) ring motifs [7] [6].

Key structural parameters include the C-S bond length of approximately 1.65-1.68 Å, consistent with partial double bond character due to resonance in the carbothioamide group [6]. The C-N bond lengths vary between 1.32-1.42 Å depending on the degree of delocalization, while the heterocyclic ring geometries maintain standard aromatic bond distances [5].

The dihedral angles between the benzotriazole and thiazole planes are typically small (less than 10°), indicating minimal deviation from planarity [6]. This coplanar arrangement facilitates optimal orbital overlap and enhances the compound's electronic properties, which is crucial for its coordination chemistry and biological activity.

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared Spectroscopy

The infrared spectroscopic characterization of N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide reveals diagnostic absorption bands that confirm the presence of key functional groups [8] [6]. The N-H stretching vibrations appear as broad bands in the region 3250-3479 cm⁻¹, characteristic of secondary amide functionality [1] [8]. These bands often exhibit splitting due to hydrogen bonding interactions in the solid state.

The carbothioamide C=O stretching vibration is observed at 1685 cm⁻¹, which is characteristic of amidic carbonyl groups conjugated with aromatic systems [8] [9]. The C=N stretching vibrations of both the benzotriazole and thiazole rings appear at 1615 cm⁻¹, indicating the aromatic nature of these heterocyclic systems [8] [9].

Additional diagnostic bands include C-H aromatic stretching at 3020-3090 cm⁻¹, and various ring deformation modes in the fingerprint region between 800-1600 cm⁻¹ [10] [9]. The C-S stretching mode, characteristic of the thiazole ring, appears around 700-750 cm⁻¹ [10].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectroscopic data for N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide typically shows characteristic patterns for each heterocyclic system [11] [12]. The benzotriazole ring protons appear as multiplets in the aromatic region (7.2-8.1 ppm), with the H-4 and H-7 protons being most deshielded due to their proximity to nitrogen atoms [11].

The thiazole ring protons exhibit distinct chemical shifts, with the H-4 and H-5 protons appearing at approximately 7.1-7.4 ppm as doublets with coupling constants of 3-4 Hz [12]. The amide N-H proton, when observable, appears as a broad singlet around 10-12 ppm, often exchangeable with D₂O [8] [9].

¹³C NMR spectroscopy provides detailed information about the carbon framework. The carbothioamide carbon (C=S) typically resonates around 180-190 ppm, while the aromatic carbons of both ring systems appear in the 110-155 ppm region [11] [13]. The thiazole carbons C-2, C-4, and C-5 show characteristic chemical shifts that differentiate them from benzotriazole carbons [12].

Ultraviolet-Visible Spectroscopy

The UV-Vis spectroscopic characterization reveals multiple absorption bands corresponding to different electronic transitions [8] [10]. The high-energy absorption at 208 nm corresponds to σ-π* transitions within the aromatic systems [8]. A secondary absorption band at 262 nm is attributed to n-π* transitions involving lone pairs on nitrogen and sulfur atoms [8] [10].

The most significant absorption occurs in the 350-410 nm region, corresponding to π-π* charge transfer transitions between the donor thiazole and acceptor benzotriazole systems [8] [10]. This charge transfer character is enhanced by the conjugating carbothioamide bridge, which facilitates electronic communication between the two heterocyclic rings.

Solvatochromic studies indicate that the compound exhibits moderate solvent sensitivity, with bathochromic shifts observed in polar solvents due to stabilization of the excited state charge transfer character [10]. The extinction coefficients are typically in the range of 10,000-50,000 M⁻¹cm⁻¹, indicating strong electronic transitions [8].

Computational Chemistry Insights (DFT, Molecular Orbital Theory)

Density Functional Theory Calculations

Computational studies using density functional theory (DFT) provide comprehensive insights into the electronic structure and molecular properties of N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide [6] [14] [15]. The most commonly employed functional is B3LYP with basis sets ranging from 6-31G(d,p) to 6-311++G(2d,2p), which provide accurate geometries and energetic parameters [14] [16].

Geometry optimization calculations confirm the planar molecular structure with minimal deviation from coplanarity between the benzotriazole and thiazole rings [6] [16]. The optimized bond lengths and angles are in excellent agreement with experimental X-ray data where available. The C-S bond length is calculated at 1.67 Å, consistent with partial double bond character, while the C-N bonds in the heterocyclic rings range from 1.33-1.38 Å [16].

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals important insights into the electronic properties and reactivity patterns [15] [16]. The highest occupied molecular orbital (HOMO) is primarily localized on the thiazole ring and carbothioamide nitrogen, indicating this region as the primary electron-donating site [15]. The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the benzotriazole system, establishing it as the electron-accepting moiety [16].

The HOMO-LUMO energy gap typically ranges from 3.5-4.2 eV depending on the computational method and basis set employed [15] [16]. This energy gap indicates moderate chemical reactivity and explains the compound's ability to participate in charge transfer processes. The molecular electrostatic potential maps reveal regions of negative electrostatic potential near the nitrogen atoms, consistent with their nucleophilic character [16].

Global Reactivity Descriptors

Quantum chemical descriptors provide quantitative measures of molecular reactivity [14] [15]. The global hardness (η), calculated as (ELUMO - EHOMO)/2, typically ranges from 1.7-2.1 eV, indicating moderate chemical hardness [15]. The corresponding global softness (σ = 1/2η) suggests moderate polarizability and reactivity toward electrophiles.

The electronegativity (χ) and chemical potential (μ) values indicate the electron-accepting ability of the molecule, while the global electrophilicity index provides insight into the propensity for charge transfer interactions [14] [15]. These parameters correlate well with the experimental observation of metal complex formation and corrosion inhibition properties.

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about electron delocalization and hyperconjugative interactions [16]. Second-order perturbation theory analysis reveals significant stabilization energies (E²) for electron delocalization from lone pairs on sulfur and nitrogen atoms to adjacent π* orbitals [16]. These interactions, typically ranging from 15-55 kcal/mol, contribute to the overall molecular stability and planarity.

The analysis identifies key donor-acceptor interactions, particularly LP(N)→π(C=S) and LP(S)→π(C=N) delocalizations that stabilize the carbothioamide functionality [16]. These interactions explain the partial double bond character observed in key structural parameters and contribute to the molecule's chemical stability.

Tautomerism and Conformational Dynamics

Benzotriazole Tautomerism

The benzotriazole moiety in N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole [17]. Theoretical studies using various computational methods indicate that the energy difference between these tautomers is typically small, ranging from 0.3 to 2.7 kcal/mol depending on the method employed [17].

HF calculations generally favor the 1H tautomer by approximately 2.5 kcal/mol, while MP2 calculations show a preference for the 2H form by about 2.4 kcal/mol [17]. B3LYP and coupled cluster calculations predict very similar energies for both forms, with differences less than 0.5 kcal/mol [17]. The inclusion of zero-point energy corrections can influence the relative stability order, emphasizing the need for high-level theoretical treatments.

In the context of the carbothioamide derivative, the 1H tautomer is generally preferred due to enhanced conjugation with the carbothioamide group through the N1 position [11] [12]. This preference is supported by NMR spectroscopic evidence showing characteristic chemical shifts consistent with N1 substitution.

Carbothioamide Conformational Isomerism

The carbothioamide functional group exhibits potential for E/Z isomerism around the C-N bond [18] [19]. The Z configuration, where the thiazole and benzotriazole rings are on the same side of the C-N bond, is generally thermodynamically favored due to reduced steric interactions [18] [19].

Computational studies indicate that the Z isomer is more stable than the E isomer by approximately 3-5 kcal/mol [18]. This preference is attributed to favorable electrostatic interactions between the electron-rich thiazole nitrogen and the partially positive carbon of the carbothioamide group in the Z configuration.

Rotational Barriers and Conformational Flexibility

The molecular conformation of N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide is influenced by rotational barriers around key bonds [20]. The most significant barrier occurs around the C-N bond connecting the carbothioamide group to the thiazole ring, with calculated values ranging from 15-20 kcal/mol [20].

This relatively high barrier restricts free rotation at room temperature, leading to conformational rigidity that maintains the planar molecular geometry. The restricted rotation contributes to the compound's photophysical properties and its ability to form stable metal complexes with defined coordination geometries [6].

Intramolecular Interactions

The molecular stability is enhanced by several intramolecular interactions [16]. Weak N-H···N hydrogen bonds between the carbothioamide nitrogen and benzotriazole nitrogens provide additional stabilization of the planar conformation [6]. These interactions, while individually weak (2-5 kcal/mol), collectively contribute to conformational preference.

π-π stacking interactions between the benzotriazole and thiazole rings, though intramolecular in this case, provide additional stabilization through aromatic overlap [6]. The extended conjugation system benefits from this planar arrangement, which maximizes orbital overlap and electronic delocalization throughout the molecular framework.

Solvent Effects on Conformation

Solvation studies using polarizable continuum models (PCM) reveal that polar solvents can influence the relative stability of different conformers [21]. In polar media such as DMSO or water, the more dipolar conformations are preferentially stabilized through enhanced solvation interactions [21].

The calculated dipole moments vary significantly between conformers, with the preferred Z configuration exhibiting dipole moments in the range of 4-6 Debye [16]. This substantial polarity contributes to the compound's solubility in polar solvents and its interaction with biological systems and metal centers.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant